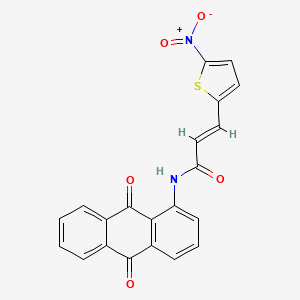

(E)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-(5-nitrothiophen-2-yl)acrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-(5-nitrothiophen-2-yl)acrylamide, also known as DTAA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DTAA has been extensively studied for its remarkable properties, including its ability to act as an efficient fluorescent probe, anti-inflammatory agent, and anti-cancer drug.

Scientific Research Applications

Photomechanical Organic Microcrystals

Research has shown that related compounds, like (E)-3-(Anthracen-9-yl)acrylic acid, exhibit strong photomechanical responses, indicating potential applications in the development of light-responsive materials. Techniques such as acid catalyzed hydrolysis have been used to grow high-quality microcrystals of these compounds, which undergo photoinduced coiling-uncoiling or folding-unfolding transitions under specific light irradiation. This suggests potential uses in smart materials and devices that can respond to light stimuli (Al‐Kaysi et al., 2015).

Polymeric Microspheres for Color Laser Printing

Another study focused on the preparation of polymeric microspheres containing an aminoanthraquinone chromophore derived from the reaction of 1-aminoanthraquinone with acryloyl chloride. These microspheres have been proposed for use in color laser printing due to their uniform size, smooth surface, and high conversion rate of reactive components. This illustrates the compound's role in developing advanced materials for printing technologies (Ming-qing, 2013).

Molecular Electronic Devices

The study of molecules containing nitroamine redox centers, such as 2'-amino-4-ethynylphenyl-4'-ethynylphenyl-5'-nitro-1-benzenethiol, in electronic devices has revealed the potential of using such compounds for negative differential resistance and achieving high on-off peak-to-valley ratios. This suggests applications in the development of molecular electronics and devices with improved performance characteristics (Chen et al., 1999).

Radical Polymerization

Research into the controlled radical polymerization of acrylamides containing specific moieties, such as l-Phenylalanine, through reversible addition−fragmentation chain transfer (RAFT) polymerization, has been conducted. This work underscores the versatility of acrylamides in synthesizing polymers with controlled molecular weights and low polydispersity, indicating their broad applicability in polymer science (Mori et al., 2005).

properties

IUPAC Name |

(E)-N-(9,10-dioxoanthracen-1-yl)-3-(5-nitrothiophen-2-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H12N2O5S/c24-17(10-8-12-9-11-18(29-12)23(27)28)22-16-7-3-6-15-19(16)21(26)14-5-2-1-4-13(14)20(15)25/h1-11H,(H,22,24)/b10-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POFHHKXKPIUQTH-CSKARUKUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C=CC4=CC=C(S4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)/C=C/C4=CC=C(S4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H12N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![rac-(1R,5S)-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B2740902.png)

![7-chloro-3-[(3,4-dimethylphenyl)sulfonyl]-N,N-dipropyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2740904.png)

![1-methyl-N~4~-(3-methylphenyl)-N~6~-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2740907.png)

![N1-(sec-butyl)-N2-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2740908.png)

![Tert-butyl 4-[(5-chloropyrazin-2-yl)methyl-methylamino]azepane-1-carboxylate](/img/structure/B2740910.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2740911.png)

![(5E)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-2-methyl-3-(2,2,2-trifluoroethyl)imidazol-4-one](/img/no-structure.png)

![Methyl 3-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-4-fluorobenzoate](/img/structure/B2740916.png)

![2-{[(4-methylphenyl)sulfonyl]oxy}hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione](/img/structure/B2740921.png)